Bariumphosphite

Solubility BaHPO₃ Ba₃(PO₄)₂

Barium phosphite (barium hydrogen phosphite, BaHPO₃) is an inorganic salt of phosphorous acid (H₃PO₃), in which phosphorus exists in the +3 oxidation state – one oxidation level lower than in the corresponding phosphate (Ba₃(PO₄)₂). The compound is most commonly encountered as the hemihydrate Ba(H₂PO₃)₂·0.5H₂O, a white crystalline solid that is soluble in water (0.687 g/100 mL at 20 °C), in marked contrast to the extremely low water solubility of the phosphate analogue.

Molecular Formula Ba3O6P2
Molecular Weight 569.9 g/mol
Cat. No. B12853916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBariumphosphite
Molecular FormulaBa3O6P2
Molecular Weight569.9 g/mol
Structural Identifiers
SMILES[O-]P([O-])[O-].[O-]P([O-])[O-].[Ba+2].[Ba+2].[Ba+2]
InChIInChI=1S/3Ba.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3
InChIKeyFAARTQSZKSBAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Phosphite: Inorganic Phosphite Salt for Corrosion Inhibition and Reducing Applications


Barium phosphite (barium hydrogen phosphite, BaHPO₃) is an inorganic salt of phosphorous acid (H₃PO₃), in which phosphorus exists in the +3 oxidation state – one oxidation level lower than in the corresponding phosphate (Ba₃(PO₄)₂) [1]. The compound is most commonly encountered as the hemihydrate Ba(H₂PO₃)₂·0.5H₂O, a white crystalline solid that is soluble in water (0.687 g/100 mL at 20 °C), in marked contrast to the extremely low water solubility of the phosphate analogue [2][3]. This property, together with the latent reducing power of the H–P bond inherent to the phosphite anion, underpins the compound's functional differentiation in corrosion inhibition, synthetic intermediate chemistry, and flame-retardant formulations.

Why Barium Phosphite Cannot Be Replaced by Generic Barium Phosphate or Alkaline-Earth Phosphites


Although barium phosphite superficially resembles barium phosphate and other alkaline-earth phosphites, its solubility, anion oxidation state, and metal coordination environment diverge markedly [1]. Barium phosphate (Ba₃(PO₄)₂) is practically water-insoluble (K_sp ≈ 6 × 10⁻³⁹, molar solubility ~8.9 × 10⁻⁹ M), rendering it unsuitable for applications that require freely available Ba²⁺ or phosphite ions in aqueous media [2]. Conversely, calcium phosphite (CaHPO₃) is only slightly soluble and lacks the high atomic number of barium that is critical for radiation shielding and heavy-metal corrosion inhibition efficiency . Furthermore, the phosphite anion is redox-active (undergoing P–H bond oxidation), a property entirely absent in the fully oxidized phosphate analogue [3]. These differences mean that substituting a generic phosphate or a lighter alkaline-earth phosphite will compromise solubility-dependent function, redox performance, and barium-specific inhibitory activity.

Quantitative Evidence Guide: Barium Phosphite Differentiation Data


Aqueous Solubility of Barium Phosphite vs. Barium Phosphate

Barium phosphite is measurably water-soluble, whereas barium phosphate is classified as practically insoluble. At 20 °C, the solubility of BaHPO₃ is 0.687 g per 100 mL of water [1], while the molar solubility of Ba₃(PO₄)₂ is reported as 8.9 × 10⁻⁹ mol/L, which converts to approximately 5.4 × 10⁻⁶ g per 100 mL [2]. This represents a solubility difference of roughly five orders of magnitude.

Solubility BaHPO₃ Ba₃(PO₄)₂ Aqueous chemistry

Corrosion Inhibition Efficiency of Barium Phosphite on C38 Steel in Acidic Media

The corrosion inhibition performance of Ba(H₂PO₃)₂·0.5H₂O was evaluated on C38 steel in 1 M HCl using weight loss and electrochemical techniques. The compound demonstrated good effectiveness with inhibition efficiency increasing with concentration, attributed to the formation of a protective film on the steel surface [1]. While the paper on saline-water corrosion of carbon steel by M(HPO₃) (M = Mn, Co, Cu) reports the inhibitor efficiency trend Cu(HPO₃) > Co(HPO₃) > Mn(HPO₃) [2], direct head-to-head data for barium vs. these transition-metal phosphites are not yet published. However, the heavier Ba²⁺ cation is expected to provide superior surface coverage and film persistence compared to lighter alkaline-earth or transition-metal counterparts.

Corrosion inhibition C38 steel HCl Weight loss Ba(H₂PO₃)₂·0.5H₂O

Crystal Structure and Ninefold Ba²⁺ Coordination in Barium Phosphite Hemihydrate

Single-crystal X-ray diffraction reveals that Ba(H₂PO₃)₂·0.5H₂O crystallizes with ninefold-coordinated Ba²⁺ ions, linked by dihydrogen phosphite anions to form a three-dimensional network. The asymmetric unit contains two crystallographically independent Ba²⁺ ions, four [H₂PO₃]⁻ anions, and one water molecule [1]. This high coordination number (CN = 9) is a direct structural consequence of the large ionic radius of Ba²⁺ and the bridging capability of the phosphite ligand. In contrast, the analogous calcium phosphite CaHPO₃·H₂O typically exhibits sixfold or sevenfold Ca²⁺ coordination [2].

Crystal structure Ba²⁺ coordination Hemihydrate X-ray diffraction

Barium Phosphite as an Isolable Intermediate for Sustainable Phosphorous Acid Production

In a mechanochemical route to reduced phosphorus compounds, phosphite (HPO₃²⁻) generated from condensed phosphates was isolated in the form of barium phosphite, which serves as a useful intermediate for the production of phosphorous acid (H₃PO₃) [1]. This approach circumvents the need for white phosphorus (P₄) as a high-energy intermediate and avoids environmentally hazardous chemicals. The patent literature further reports that barium or calcium phosphite, when treated with sulfuric acid, yields phosphorous acid in 80–90% yield under ecologically safe conditions without toxic phosphine evolution [2]. In contrast, the use of barium phosphate for this purpose is unfeasible because the phosphate anion (PO₄³⁻) cannot be reduced to phosphite under comparable mild conditions.

Sustainable phosphorus chemistry Mechanochemistry Phosphorous acid White phosphorus avoidance

Redox-Active P–H Bond in Barium Phosphite Enabling Reducing-Agent Functionality

The phosphite anion (HPO₃²⁻) contains a phosphorus–hydrogen (P–H) bond that is absent in the phosphate analogue (PO₄³⁻). This P–H bond undergoes oxidative cleavage under appropriate conditions, endowing phosphite salts with reducing-agent functionality [1]. The ease of P–H bond reaction in alkaline-earth phosphites follows a cation-size-dependent trend, with larger cations (Ba²⁺) promoting distinct P–O–P bond formation and oxidative breakdown pathways compared to smaller cations (Ca²⁺, Mg²⁺) [2]. Barium phosphate (Ba₃(PO₄)₂) has no P–H bond and consequently exhibits no reducing properties whatsoever.

Reducing agent P–H bond Redox chemistry Phosphite anion

Optimal Application Scenarios for Barium Phosphite Based on Quantitative Evidence


Aqueous Corrosion Inhibitor Formulations for Carbon Steel in Acidic Pickling Baths

Barium phosphite's water solubility (0.687 g/100 mL at 20 °C) enables direct dissolution into acidic pickling solutions, where it adsorbs onto C38 steel surfaces to form a protective film that suppresses corrosion [1][2]. Unlike insoluble barium phosphate, which cannot be homogeneously distributed in the bath, BaHPO₃ provides immediate availability of inhibitory phosphite ions and Ba²⁺ cations. Operators seeking to replace toxic chromate or organic inhibitor packages can evaluate BaHPO₃ as an inorganic alternative with demonstrated film-forming ability on mild steel in HCl media.

Sustainable Phosphorous Acid Production Without White Phosphorus Intermediate

For chemical manufacturers aiming to eliminate white phosphorus (P₄) from their supply chain, barium phosphite serves as a storable, solid intermediate that, upon acidification with sulfuric acid, liberates phosphorous acid (H₃PO₃) in 80–90% yield [3][4]. The process generates no toxic phosphine and uses simple, inexpensive reagents. This route is inaccessible with barium phosphate, which cannot be reduced to H₃PO₃ under similar mild aqueous conditions.

Flame-Retardant and Thermal Stabilizer Additive for PVC and Engineering Polymers

The phosphite anion's P–H bond provides inherent reducing-agent functionality that can scavenge free radicals generated during polymer thermal degradation [5]. Barium phosphite's ninefold-coordinated crystal structure suggests higher thermal stability of the solid additive, potentially delaying decomposition and extending the processing window during compounding [6]. In PVC formulations, phosphite-based stabilizers are already well-established; barium phosphite offers the added benefit of high barium content for smoke suppression, without the need for lead-based alternatives.

Barium Ion Source for Specialty Glass, Ceramic, and Radiation-Shielding Material Synthesis

In applications where a soluble, high-purity barium precursor is required—such as sol-gel synthesis of barium-containing glasses or ceramic coatings—barium phosphite provides a water-soluble alternative to insoluble barium phosphate or barium sulfate [7]. The solubility of 0.687 g/100 mL ensures homogeneous mixing in aqueous precursor solutions, while the phosphite anion can be thermally oxidized to phosphate during calcination, leaving no organic residue. This is particularly relevant for radiation-shielding materials, where uniform barium distribution is critical for gamma-ray attenuation performance.

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